molecular formula C6H7N B14418260 2-Azabicyclo[2.2.1]hepta-2,5-diene CAS No. 83953-54-2

2-Azabicyclo[2.2.1]hepta-2,5-diene

Cat. No.: B14418260
CAS No.: 83953-54-2
M. Wt: 93.13 g/mol
InChI Key: BIXPJRFRJANWRK-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and is used as an intermediate in various organic synthesis processes. Its structure is characterized by a seven-membered ring with two double bonds and a nitrogen atom, making it a versatile building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Azabicyclo[2.2.1]hepta-2,5-diene can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of cyclopentadiene and acetylene as raw materials. These are processed through various catalytic reactions to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]hepta-2,5-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

It appears that the query is for the applications of "2-Azabicyclo[2.2.1]hepta-2,5-diene," but the search results primarily discuss "2-Azabicyclo[2.2.1]hept-5-en-3-one" and related synthetic processes. "this compound" is mentioned as an intermediate in the production of 2-Azabicyclo[2.2.1]hept-5-en-3-one . Therefore, the information is limited, and the focus will be on its use as a chemical intermediate and related compounds with potential applications.

Core Information
2-Azabicyclo[2.2.1]hept-5-en-3-one is a bicyclic lactam . Nucleoside analogs are of interest because of their antiviral and chemotherapeutic properties as potential anti-tumor agents .

Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one
A process for the production of 2-Azabicyclo[2.2.1]hept-5-en-3-one involves reacting 1,3-cyclopentadiene with methanesulfonyl cyanide in a Diels-Alder reaction to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, and then hydrolyzing the latter to form 2-Azabicyclo[2.2.1]hept-5-en-3-one . The hydrolysis is preferably performed in the presence of an acid, such as a carboxylic acid, with acetic acid being most preferred . The Diels-Alder reaction is preferably performed in a solvent at a temperature of -50° to +100°C, or more preferably at a temperature of -20° to +40°C . Preferred solvents include halogenated aliphatic and aromatic hydrocarbons, aromatic hydrocarbons, and acyclic or cyclic ethers, with dichloromethane being most preferred .

Related Compounds and Applications

  • Nucleoside Analogues: 2-Azabicyclo[2.2.1]hept-5-en-3-one is useful as a starting material for the synthesis of carbocyclic nucleoside analogues . Such nucleoside analogs are of interest because of their antiviral and chemotherapeutic properties as potential anti-tumor agents .
  • 7-Azabicyclo[2.2.1]heptane Derivatives: Research has been done on the synthesis of 1-methyl-7-azabicyclo[2.2.1]hepta-2,5-diene . X-Ray crystallographic studies showed that urethanes of the bicyclic 7- azabicyclo[2.2.1]heptane are nitrogen-pyramidal .
  • Azabicycloheptadienes: Azabicycloheptadienes can be used to synthesize nitrides, instead of azides, which can be explosive and poorly soluble in nonpolar solvents .

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]hepta-2,5-diene involves its ability to participate in various chemical reactions due to its unique structure. The nitrogen atom within the bicyclic ring can act as a nucleophile, facilitating reactions with electrophilic species. This compound can also undergo radical rearrangements and addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Properties

CAS No.

83953-54-2

Molecular Formula

C6H7N

Molecular Weight

93.13 g/mol

IUPAC Name

2-azabicyclo[2.2.1]hepta-2,5-diene

InChI

InChI=1S/C6H7N/c1-2-6-3-5(1)4-7-6/h1-2,4-6H,3H2

InChI Key

BIXPJRFRJANWRK-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1N=C2

Origin of Product

United States

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